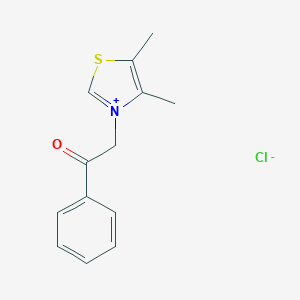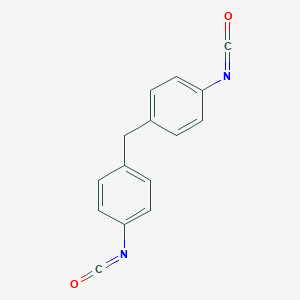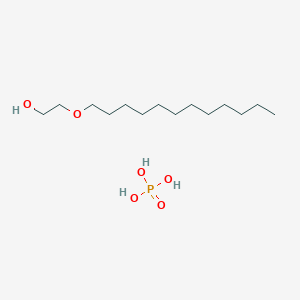![molecular formula C10H6BrN3S B179509 2-Bromo-6-fenilimidazo[2,1-b][1,3,4]tiadiazol CAS No. 88013-15-4](/img/structure/B179509.png)
2-Bromo-6-fenilimidazo[2,1-b][1,3,4]tiadiazol
Descripción general
Descripción
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique fusion of imidazole and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Aplicaciones Científicas De Investigación
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
Similar compounds have shown activity against various cancer cell lines and bacteria , suggesting potential targets could be proteins or enzymes involved in these cells’ survival and proliferation.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to changes that inhibit the growth of cancer cells or bacteria .
Biochemical Pathways
Given its potential anticancer and antibacterial activities , it may impact pathways related to cell growth, division, and survival.
Result of Action
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has shown promising results in preliminary studies. Some derivatives of this compound have exhibited potent anticancer activity against MCF-7 and A549 cancer cell lines . Additionally, some compounds have shown strong antibacterial activity, particularly against Gram-positive and drug-resistant bacteria .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to have effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with ω-bromo-acetophenone. This reaction proceeds under reflux conditions in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide .
Industrial Production Methods: While specific industrial production methods for 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.
Comparación Con Compuestos Similares
2-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a chlorine substituent, which can enhance its anticancer activity compared to the parent compound.
Uniqueness: 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNLPDIGVOLSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the benzene and heterocyclic rings in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole?
A1: The benzene and heterocyclic rings in 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole are nearly coplanar. This is evidenced by the torsion angle C(2)-C(1)-C(9)-C(14) being -12.8°, as revealed by crystallographic analysis. []
Q2: How is 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole synthesized?
A2: 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is synthesized through the reaction of 2-bromo-5-amino-1,3,4-thiadiazole with α-bromoacetophenone. [] Further chemical conversions of this compound are also explored in the literature. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















